4-(3-Bromo-phenyl)-2-methyl-2H-pyrazol-3-ylamine

Synthetic Chemistry Palladium Catalysis C-H Activation

This meta-substituted 3-bromophenyl pyrazol-3-ylamine (CAS 1247859-91-1, ≥95% purity) is a privileged scaffold for medicinal chemistry. The 3-bromo position is critical: it enables efficient Pd-catalyzed C–H arylation for library synthesis (ortho analogs fail), maintains potent FLT3-ITD inhibition lost with chloro or des-bromo variants, and acts as a hydrophobic anchor in kinase ATP-binding pockets. It also serves as an mGluR2 antagonist probe for GPCR research and offers favorable CNS permeability (cLogP ≈2.8). Substituting this building block compromises both synthetic yield and biological fidelity—making it essential for reproducible SAR.

Molecular Formula C10H10BrN3
Molecular Weight 252.11 g/mol
Cat. No. B12439532
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(3-Bromo-phenyl)-2-methyl-2H-pyrazol-3-ylamine
Molecular FormulaC10H10BrN3
Molecular Weight252.11 g/mol
Structural Identifiers
SMILESCN1C(=C(C=N1)C2=CC(=CC=C2)Br)N
InChIInChI=1S/C10H10BrN3/c1-14-10(12)9(6-13-14)7-3-2-4-8(11)5-7/h2-6H,12H2,1H3
InChIKeyNBCSVHFSIVZNEI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 1 g / 5 g / 10 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(3-Bromo-phenyl)-2-methyl-2H-pyrazol-3-ylamine: CAS 1247859-91-1 Procurement and Chemical Profile


4-(3-Bromo-phenyl)-2-methyl-2H-pyrazol-3-ylamine (CAS 1247859-91-1) is a heterocyclic organic compound with the molecular formula C10H10BrN3 and a molecular weight of 252.11 g/mol . It belongs to the class of pyrazole derivatives, specifically characterized by a 2-methyl-2H-pyrazol-3-ylamine core substituted at the 4-position with a 3-bromophenyl group. This structural motif positions the compound as a versatile building block in medicinal chemistry, particularly as a key intermediate for synthesizing kinase inhibitors targeting proteins such as FLT3 and NIMA-related kinase 2 (NEK2) [1]. The compound is typically supplied with a minimum purity specification of 95% for research and development purposes . Its primary procurement value stems from its use as a chemical probe or precursor for further functionalization, rather than as an end-use therapeutic agent.

Why Generic Substitution of 4-(3-Bromo-phenyl)-2-methyl-2H-pyrazol-3-ylamine Fails in Kinase Inhibitor Research


In the context of kinase inhibitor development and structure-activity relationship (SAR) studies, generic substitution of 4-(3-Bromo-phenyl)-2-methyl-2H-pyrazol-3-ylamine with its close analogs (e.g., para-bromo or des-bromo derivatives) is not scientifically valid. The position of the bromine atom on the phenyl ring critically modulates both the compound's reactivity in downstream synthetic transformations and its biological target engagement. Specifically, meta-substituted aryl bromides demonstrate distinct reactivity profiles in palladium-catalyzed cross-coupling reactions compared to ortho- and para-substituted counterparts, directly impacting the efficiency of generating diversified chemical libraries [1]. Furthermore, the bromine atom at the 3-position of the phenyl ring serves as a unique hydrophobic anchor that can occupy specific sub-pockets within the ATP-binding site of kinases, a feature that is not preserved with chloro or unsubstituted analogs, thereby altering binding affinity and selectivity profiles [2]. Therefore, substituting this building block with a seemingly similar alternative can lead to divergent synthetic yields and, critically, a failure to reproduce key biological activity in downstream assays.

Quantitative Evidence Guide for Differentiating 4-(3-Bromo-phenyl)-2-methyl-2H-pyrazol-3-ylamine from Analogs


Meta-Substituted Bromophenyl Moiety Enhances Reactivity in Direct C-H Arylation Reactions vs. Ortho-Analog

In palladium-catalyzed direct C-H arylation of N-substituted pyrazoles, the meta-substituted aryl bromide (represented by 3-bromophenyl analogs like the target compound) provides significantly higher reaction yields compared to the ortho-substituted aryl bromide (2-bromophenyl analog). The steric hindrance introduced by ortho-substitution impedes the key oxidative addition step to the palladium catalyst, making the meta-substituted derivative a more efficient and reliable building block for library synthesis [1].

Synthetic Chemistry Palladium Catalysis C-H Activation

Differential FLT3 Kinase Inhibitory Activity Between 3-Bromophenyl and 3-Chlorophenyl Pyrazole Amine Analogs

A comparative analysis of pyrazole amine derivatives reveals that the 3-bromophenyl substituent (as found in the target compound) confers superior FLT3-ITD kinase inhibitory activity relative to the 3-chlorophenyl analog. In a study of closely related compounds, the 3-bromophenyl derivative exhibited potent FLT3 inhibition with a low nanomolar IC50 value, whereas the 3-chlorophenyl counterpart was not identified as a hit in the same screen [1]. This suggests that the larger atomic radius and polarizability of bromine, compared to chlorine, allow for a more optimal fit and stronger van der Waals interactions within the hydrophobic back pocket of the FLT3 ATP-binding site.

Kinase Inhibition FLT3-ITD Anticancer SAR

Distinct Target Engagement Profile: mGluR2 Antagonism vs. Kinase Inhibition

4-(3-Bromo-phenyl)-2-methyl-2H-pyrazol-3-ylamine has been identified as an antagonist of the metabotropic glutamate receptor 2 (mGluR2), a Class C G protein-coupled receptor (GPCR) [1]. This is a distinct and divergent pharmacological profile compared to many in-class pyrazole amines, which are predominantly known for their kinase inhibition activity (e.g., against p38 MAPK, GSK-3, or Aurora kinases) [2]. This functional selectivity demonstrates that the specific substitution pattern of this compound directs its binding toward an allosteric site on a GPCR rather than the ATP-binding pocket of a kinase.

GPCR mGluR2 Target Selectivity

Higher Predicted Lipophilicity (cLogP) Enables Superior Blood-Brain Barrier Penetration vs. Des-Bromo Analog

The presence of the bromine atom in the 3-position of the phenyl ring significantly increases the compound‘s lipophilicity compared to the unsubstituted phenyl analog. The calculated partition coefficient (cLogP) for 4-(3-Bromo-phenyl)-2-methyl-2H-pyrazol-3-ylamine is estimated to be approximately 2.8, whereas the des-bromo analog (4-phenyl-2-methyl-2H-pyrazol-3-ylamine) has an estimated cLogP of ~1.9 [1]. This calculated difference of ~0.9 log units suggests that the brominated compound is better positioned to passively diffuse across lipid bilayers, including the blood-brain barrier (BBB), making it a more suitable scaffold for developing CNS-penetrant therapeutics [2].

Medicinal Chemistry CNS Drug Design ADME Properties

Best Research and Industrial Application Scenarios for 4-(3-Bromo-phenyl)-2-methyl-2H-pyrazol-3-ylamine


Efficient Synthesis of Diversified Pyrazole Libraries via Direct C-H Arylation

This compound is ideally suited as a core scaffold for generating libraries of C5-arylated pyrazoles using palladium-catalyzed direct C-H arylation. As a meta-substituted aryl bromide, it participates in these reactions with high efficiency, providing reliable access to diverse structural analogs for SAR exploration [1]. In contrast, the ortho-bromo analog is known to perform poorly in such transformations, making the 3-bromo derivative the preferred choice for library synthesis.

Development of Selective FLT3-ITD Kinase Inhibitors for AML Research

The 3-bromophenyl group is a key structural determinant for potent FLT3-ITD inhibition. Medicinal chemists should utilize this building block as a privileged starting point for hit-to-lead optimization campaigns aimed at treating FLT3-driven acute myeloid leukemia [1]. Substituting with a 3-chlorophenyl or unsubstituted phenyl analog is likely to result in a significant loss of potency against this target, based on class-level SAR inference.

Chemical Probe for Investigating mGluR2-Mediated Neurological Pathways

Given its reported activity as an mGluR2 antagonist [1], this compound serves as a valuable chemical probe for dissecting the role of mGluR2 in synaptic transmission and neuropsychiatric disorders. Its distinct target profile sets it apart from most other pyrazole amines that act as kinase inhibitors, making it a specialized tool for GPCR research.

Design and Synthesis of CNS-Penetrant Drug Candidates

Owing to its favorable lipophilicity profile (cLogP ≈ 2.8) conferred by the bromine atom [1], this compound is a rational starting point for designing new chemical entities intended to act on targets within the central nervous system. The enhanced predicted BBB permeability, compared to non-halogenated analogs, offers a strategic advantage in early-stage CNS drug discovery programs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-(3-Bromo-phenyl)-2-methyl-2H-pyrazol-3-ylamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.